molecular formula C10H6F3NO B088726 3-(Trifluoroacetyl)indole CAS No. 14618-45-2

3-(Trifluoroacetyl)indole

Cat. No.: B088726
CAS No.: 14618-45-2
M. Wt: 213.16 g/mol
InChI Key: LCMDCXWSHDFQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoroacetyl)indole is a heterocyclic compound characterized by the presence of a trifluoromethyl ketone group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-(Trifluoroacetyl)indole involves the reaction of indole with trifluoroacetic anhydride. This reaction typically occurs under reflux conditions, resulting in the formation of this compound with a yield of approximately 30% . Another method involves the reaction of indole-2-carboxylic acid with trifluoroacetic acid, which also produces this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of trifluoroacetic anhydride and trifluoroacetic acid as reagents is common in industrial settings due to their availability and reactivity.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoroacetyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Trifluoroacetic Anhydride: Used for the initial synthesis of this compound.

    Silver Acetate: Employed as a catalyst in cyclization-rearrangement reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other indole derivatives.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMDCXWSHDFQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343338
Record name 3-(Trifluoroacetyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659167
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14618-45-2
Record name 3-(Trifluoroacetyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoroacetyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoroacetyl)indole
Reactant of Route 2
Reactant of Route 2
3-(Trifluoroacetyl)indole
Reactant of Route 3
Reactant of Route 3
3-(Trifluoroacetyl)indole
Reactant of Route 4
Reactant of Route 4
3-(Trifluoroacetyl)indole
Reactant of Route 5
Reactant of Route 5
3-(Trifluoroacetyl)indole
Reactant of Route 6
Reactant of Route 6
3-(Trifluoroacetyl)indole
Customer
Q & A

Q1: What are some common synthetic routes to access 3-(Trifluoroacetyl)indoles?

A1: A versatile method involves the reaction of readily available N-protected anilines with (hexafluoroacetyl)acetone in the presence of phenyliodine(III) diacetate (PIDA) as an oxidant. [] This one-pot, metal-free process tolerates a variety of substituents on the aniline ring, yielding 2-(trifluoromethyl)-3-(trifluoroacetyl)indoles. [] Another approach utilizes the alkaline hydrolysis of 1-methyl-2-aryl-3-trifluoroacetyl-indoles to obtain the corresponding 2-arylindole-3-carboxylic acids. [] This method proves particularly useful for synthesizing acids with substituents on the pyrrole nitrogen. []

Q2: Can you describe the structural characteristics of 3-(trifluoroacetyloxime) substituted 7-acetamido-2-aryl-5-bromoindoles?

A2: These compounds have been characterized using NMR (1H & 13C), IR, and mass spectrometry. [] Single-crystal X-ray diffraction analysis confirmed the molecular structure of one derivative, revealing hydrogen bonding networks and π-stacking of the indole moiety in its solid-state structure. [] Density functional theory (DFT) calculations using the B3LYP/6-311G basis set provided optimized geometry parameters that align well with the experimental X-ray crystal structure data. []

Q3: What transformations can be achieved using 3-(Trifluoroacetyl)indoles as starting materials?

A3: Research highlights the use of 3-(Trifluoroacetyl)indoles in synthesizing (Z)-β-trifluoromethylated dehydrotryptophan derivatives. [] Furthermore, these indoles serve as valuable precursors in preparing tetracyclic indole derivatives, including benzo[a]pyrano-[4,3-b]indoles and indolo[3,2-c]quinolines. [] These transformations highlight the versatility of 3-(Trifluoroacetyl)indoles as building blocks in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.